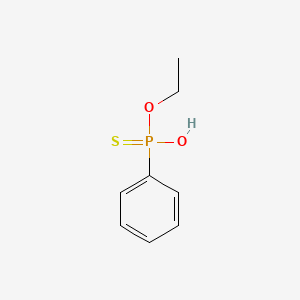![molecular formula C19H20N4O5 B12103598 2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-PHE-GLY-PNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, phenylalanine and N-acetyl groups, are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of AC-PHE-GLY-PNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
AC-PHE-GLY-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between phenylalanine and glycine results in the release of p-nitroaniline, a chromogenic product that can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of AC-PHE-GLY-PNA is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteolytic enzymes such as chymotrypsin and trypsin. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products
The major product formed from the enzymatic hydrolysis of AC-PHE-GLY-PNA is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
科学的研究の応用
AC-PHE-GLY-PNA is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, providing insights into enzyme activity and specificity.
Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.
Diagnostic Tools: AC-PHE-GLY-PNA is employed in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases.
作用機序
The mechanism of action of AC-PHE-GLY-PNA involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack. The catalytic triad of the enzyme (usually consisting of serine, histidine, and aspartate) facilitates the cleavage of the peptide bond, resulting in the release of p-nitroaniline .
類似化合物との比較
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another peptide substrate used for studying proteolytic enzymes.
Boc-Phe-Gly-p-nitroanilide: A similar compound with a different protecting group, used in enzyme assays.
Uniqueness
AC-PHE-GLY-PNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which provides a chromogenic signal upon cleavage. This makes it particularly useful for spectrophotometric assays, allowing for easy and accurate measurement of enzyme activity .
特性
分子式 |
C19H20N4O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25) |
InChIキー |
NCQTWSDYMRWNMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)



![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)


